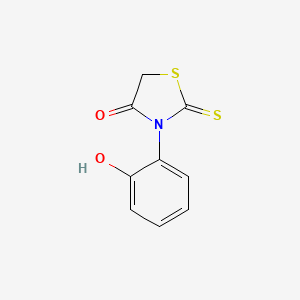

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-

Description

BenchChem offers high-quality 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZQBXSBVQPQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362865 | |

| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-38-6 | |

| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rhodanine Scaffold: A Privileged Structure and a Perplexing Enigma in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine scaffold, a five-membered heterocyclic motif, has carved a unique and often contentious niche in the landscape of medicinal chemistry. First identified in 1877, its derivatives have since been explored for a vast array of therapeutic applications, demonstrating a remarkable chemical tractability and biological promiscuity. This guide provides a comprehensive technical overview of the discovery, history, and evolution of rhodanine derivatives in drug discovery. We will delve into the core synthetic methodologies, explore the intricate structure-activity relationships that govern their diverse biological effects, and examine their mechanisms of action across various disease targets. Furthermore, this guide will address the critical debate surrounding rhodanine-containing compounds as Pan-Assay Interference Compounds (PAINS), offering a balanced perspective on their potential as both valuable therapeutic leads and sources of experimental artifacts. Through detailed protocols, illustrative diagrams, and curated data, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities and unlock the full potential of the rhodanine scaffold in modern drug development.

A Historical Odyssey: From a Simple Heterocycle to a Privileged Scaffold

The journey of rhodanine began in 1877 when Marceli Nencki, a Polish physician and chemist, first synthesized and characterized this unassuming 2-thioxo-4-thiazolidinone ring. For several decades, rhodanine and its simple derivatives remained largely of academic interest. However, the mid-20th century witnessed a burgeoning interest in heterocyclic chemistry for therapeutic applications, and the rhodanine scaffold began to attract attention due to its synthetic accessibility and the diverse chemical space that could be explored through modifications at its various positions.

A significant milestone in the history of rhodanine derivatives was the discovery and development of Epalrestat by Ono Pharmaceutical in Japan, which was launched in 1992 for the treatment of diabetic neuropathy.[1] Epalrestat, a rhodanine-3-acetic acid derivative, functions as an aldose reductase inhibitor, mitigating the pathological effects of high glucose levels in diabetic patients.[2] This clinical success story solidified the status of the rhodanine core as a "privileged scaffold" in medicinal chemistry – a molecular framework that is able to provide useful ligands for more than one type of biological target.[1][3]

The advent of high-throughput screening (HTS) in the late 20th and early 21st centuries led to a surge in the identification of rhodanine-containing compounds as hits against a multitude of biological targets.[4][5] This proliferation of data further underscored the scaffold's biological promiscuity and its potential to interact with a wide range of proteins, including enzymes and receptors.[1] However, this apparent versatility also gave rise to skepticism, as many of these hits were later found to be non-specific or to interfere with assay technologies, leading to the classification of some rhodanine derivatives as PAINS.[4][6] This ongoing debate continues to shape the perception and utilization of the rhodanine scaffold in contemporary drug discovery.

Synthetic Strategies: Building the Rhodanine Core and Its Diverse Analogs

The synthetic versatility of the rhodanine scaffold is a key driver of its enduring appeal in medicinal chemistry. The core structure can be readily assembled, and its various positions can be functionalized to generate vast libraries of derivatives for structure-activity relationship (SAR) studies.

Core Synthesis: The Knoevenagel Condensation

The most prevalent and versatile method for the synthesis of 5-substituted rhodanine derivatives is the Knoevenagel condensation .[7][8][9] This reaction involves the base-catalyzed condensation of rhodanine (or its N-substituted analogs) with an aldehyde or ketone. The active methylene group at the C-5 position of the rhodanine ring is readily deprotonated by a weak base, forming a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the 5-ylidene rhodanine derivative.

Materials:

-

Rhodanine

-

Aromatic aldehyde

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.

-

Add anhydrous sodium acetate (2-3 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Causality Behind Experimental Choices:

-

Glacial acetic acid serves as both the solvent and an acidic catalyst that can protonate the carbonyl group of the aldehyde, making it more electrophilic.

-

Anhydrous sodium acetate acts as the base to deprotonate the active methylene group of rhodanine, initiating the condensation.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction and drive it to completion.

-

Precipitation in ice-cold water is a convenient method for isolating the often-insoluble product from the reaction mixture.

Diagram: Knoevenagel Condensation for Rhodanine Derivative Synthesis

Caption: Knoevenagel condensation of rhodanine with an aldehyde.

Mechanism of Action and Biological Targets: A Multifaceted Interplay

Rhodanine derivatives have been reported to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. Their mechanism of action can range from competitive enzyme inhibition to the disruption of protein-protein interactions and modulation of signaling pathways.

Enzyme Inhibition

A significant number of rhodanine derivatives exert their biological effects by inhibiting the activity of specific enzymes. The rhodanine scaffold can act as a versatile pharmacophore, with different substituents enabling tailored interactions with the active sites of various enzymes.

Table 1: Examples of Rhodanine Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | IC₅₀ Values | Therapeutic Area | Reference(s) |

| Rhodanine-3-acetic acids | Aldose Reductase | 0.1 - 10 µM | Diabetic Complications | [1][2] |

| 5-Ylidene rhodanines | HIV-1 Integrase | 3 - 15 µM | Antiviral (HIV) | [10] |

| Phenyl-rhodanine derivatives | PRL-3 Phosphatase | 0.9 - 10 µM | Anticancer | [2] |

| Benzylidene rhodanines | Tyrosine Kinases | 1 - 20 µM | Anticancer | [11] |

| Benzenesulfonamide-linked rhodanine | Carbonic Anhydrases | Nanomolar range | Various |

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, rhodanine derivatives can also modulate intracellular signaling pathways that are crucial for cellular processes such as proliferation, inflammation, and survival.

-

NF-κB Signaling Pathway: Some rhodanine derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and immune responses.[12] By preventing the translocation of NF-κB to the nucleus, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another important pathway that can be modulated by rhodanine derivatives.[13] Inhibition of specific kinases within this pathway can lead to anti-proliferative and pro-apoptotic effects in cancer cells.

-

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and growth. Several studies have reported that rhodanine derivatives can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[14][15]

Diagram: Modulation of Cellular Signaling Pathways by Rhodanine Derivatives

Caption: Rhodanine derivatives can inhibit key signaling pathways.

The PAINS Conundrum: Privileged Scaffold or Promiscuous Interloper?

One of the most critical and debated aspects of rhodanine chemistry is the classification of many of its derivatives as Pan-Assay Interference Compounds (PAINS) .[4][6] PAINS are compounds that appear as frequent hitters in HTS campaigns due to non-specific interactions with proteins or interference with assay technologies, rather than through specific, high-affinity binding to a biological target.

Arguments for Rhodanine Derivatives as PAINS:

-

Michael Acceptor Reactivity: Many biologically active rhodanine derivatives possess a 5-ylidene substituent, which creates a conjugated system and renders the exocyclic double bond susceptible to nucleophilic attack by cysteine residues in proteins (a Michael addition).[3] This covalent modification can lead to non-specific and irreversible inhibition of multiple proteins.

-

Aggregation: Some rhodanine derivatives have been shown to form aggregates in solution, which can sequester and denature proteins, leading to false-positive results in biochemical assays.[4]

-

Photoreactivity and Colorimetric Interference: The extended conjugation in many 5-ylidene rhodanine derivatives can lead to color and potential interference in assays that rely on optical measurements.[4]

Counterarguments and a Path Forward:

While the concerns about the PAINS properties of some rhodanine derivatives are valid, it is crucial to avoid a blanket dismissal of the entire scaffold.[3][7]

-

Not All Rhodanines are PAINS: The PAINS classification is often associated with specific structural features, particularly the reactive 5-ylidene group. Rhodanine derivatives lacking this feature, or those with sterically hindered double bonds, may not exhibit the same promiscuous behavior.

-

Context is Key: The potential for non-specific activity should be carefully evaluated on a case-by-case basis using appropriate counter-screens and biophysical methods to confirm a specific mode of action.

-

Harnessing Reactivity: In some cases, the covalent reactivity of rhodanine derivatives can be strategically exploited for the development of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Medicinal chemists are actively developing strategies to mitigate the PAINS liabilities of the rhodanine scaffold. These include the synthesis of saturated analogs, the introduction of substituents that modulate the reactivity of the Michael acceptor, and the use of computational methods to predict and filter out potentially promiscuous compounds early in the drug discovery process.

Future Perspectives and Conclusion

The story of rhodanine in medicinal chemistry is a compelling narrative of a simple heterocycle that has evolved into a scaffold of significant interest and considerable debate. Its synthetic accessibility and the vast chemical space of its derivatives continue to make it an attractive starting point for drug discovery campaigns. The clinical success of Epalrestat stands as a testament to the therapeutic potential that can be realized from this scaffold.

However, the challenges posed by the PAINS properties of many rhodanine derivatives cannot be ignored. A nuanced and evidence-based approach is essential for navigating this complex issue. By combining careful chemical design, rigorous biological evaluation, and a deep understanding of the potential for non-specific interactions, the scientific community can continue to harness the therapeutic potential of the rhodanine scaffold while avoiding the pitfalls of promiscuous compounds. The future of rhodanine in medicinal chemistry will likely be defined by the ability of researchers to design and identify derivatives that exhibit specific and potent biological activity, thereby solidifying its place as a truly privileged scaffold in the ongoing quest for novel therapeutics.

References

-

Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Recent developments with rhodanine as a scaffold for drug discovery. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. Retrieved January 24, 2026, from [Link]

-

A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). PubMed. Retrieved January 24, 2026, from [Link]

-

Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2012). PubMed. Retrieved January 24, 2026, from [Link]

-

A Brief Review on Different Reactions of Rhodanine. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]

-

Synthesis of rhodanine derivatives via Knoevenagel condensation (R: 2a:... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

IC 50 values for rhodanine-piperazine hybrids (5-17) against... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]

-

New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (2010). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation. (2018). PubMed. Retrieved January 24, 2026, from [Link]

-

PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Rhodanine Derivatives as Inhibitors of JSP-1. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. (2020). PubMed. Retrieved January 24, 2026, from [Link]

Sources

- 1. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of 4-Thiazolidinone Compounds

Introduction: The Therapeutic Promise of 4-Thiazolidinones in Inflammation

The 4-thiazolidinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2] This versatility makes the 4-thiazolidinone nucleus a compelling starting point for the design and development of novel therapeutic agents. Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The search for potent and safe anti-inflammatory drugs remains a significant challenge in modern medicine. 4-Thiazolidinone derivatives have emerged as promising candidates, with studies indicating their potential to modulate key inflammatory pathways.[3][4]

This comprehensive guide provides detailed protocols and theoretical insights for researchers, scientists, and drug development professionals engaged in evaluating the anti-inflammatory potential of novel 4-thiazolidinone compounds. The methodologies outlined herein are designed to build a robust preclinical data package, from initial in vitro screening to more complex in vivo models of acute and chronic inflammation.

Section 1: Mechanistic Underpinnings of Anti-inflammatory Action

A thorough evaluation of a compound's anti-inflammatory activity necessitates an understanding of its molecular targets. Inflammation is orchestrated by a complex network of signaling pathways and mediators. Many 4-thiazolidinone derivatives exert their anti-inflammatory effects by targeting key nodes in this network.

Inhibition of Pro-inflammatory Enzymes: COX and LOX

Cyclooxygenases (COX) and lipoxygenases (LOX) are pivotal enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[5] Novel compounds, including certain 4-thiazolidinones, are often evaluated for their ability to inhibit COX-2, the inducible isoform highly expressed at inflammatory sites, while sparing COX-1 to reduce gastrointestinal side effects.[6] Dual inhibition of both COX-2 and 5-LOX is an attractive therapeutic strategy, as it can block two major inflammatory pathways.[7]

Modulation of Key Signaling Pathways: NF-κB and MAPK

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[8] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS).[9][10] Several studies have demonstrated the ability of 4-thiazolidinone derivatives to suppress the activation of the NF-κB pathway, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][11] Similarly, inhibition of the phosphorylation of key MAPK proteins like p38 and JNK by these compounds can further attenuate the inflammatory cascade.

Figure 1: Simplified signaling pathway of inflammation and points of intervention for 4-thiazolidinone compounds.

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

Initial screening of 4-thiazolidinone compounds is typically performed using a battery of in vitro assays. These cell-free and cell-based models offer a rapid and cost-effective means to identify promising candidates and elucidate their mechanisms of action.

Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of 4-thiazolidinone compounds against COX and LOX enzymes.

-

Principle: The peroxidase activity of COX is measured fluorometrically. For 5-LOX, the production of leukotrienes is quantified.

-

Materials:

-

Procedure:

-

Compound Preparation: Dissolve test compounds and controls in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC50 values.

-

Assay Setup: Follow the manufacturer's instructions for the specific kit. Typically, this involves adding the assay buffer, heme, enzyme (COX-1, COX-2, or 5-LOX), and the test compound or control to the wells.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Measurement: After a specified incubation period, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| Reference Drug (e.g., Celecoxib) | >100 | 0.5 | >100 |

| Test Compound A | 25.3 | 2.1 | 15.8 |

| Test Compound B | >100 | 8.9 | 22.4 |

| Test Compound C | 5.6 | 4.8 | >100 |

| Table 1: Example data for COX/LOX inhibition assays. |

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.

-

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce the expression of iNOS and subsequent production of NO. The stable breakdown product of NO, nitrite, is measured in the cell culture supernatant using the Griess reagent.[14][15]

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test 4-thiazolidinone compounds

-

Positive control (e.g., L-NMMA)

-

Griess Reagent System

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[16]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or positive control for 1-2 hours.

-

LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.[14]

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control. It is also crucial to perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.[17]

Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement

This protocol measures the effect of 4-thiazolidinone compounds on the production of key pro-inflammatory cytokines.

-

Principle: Similar to the NO assay, macrophages are stimulated with LPS. The levels of TNF-α and IL-6 released into the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[18][19]

-

Materials:

-

Same as for the NO production assay

-

ELISA kits for mouse TNF-α and IL-6

-

-

Procedure:

-

Follow steps 1-4 of the NO production protocol.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kits. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric signal.

-

-

Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition.

Section 3: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating the systemic anti-inflammatory effects of drug candidates, providing insights into their efficacy, pharmacokinetics, and potential toxicity. Ethical considerations and adherence to institutional animal care and use guidelines are paramount in all in vivo studies.[13]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation.[20][21]

-

Principle: Sub-plantar injection of carrageenan, a sulfated polysaccharide, into the rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling). The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[22]

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test 4-thiazolidinone compounds

-

Positive control (e.g., Indomethacin)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Plebismometer or digital calipers

-

-

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6-8): Vehicle control, positive control, and test compound groups (at least 2-3 doses).

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw using a plebismometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[23]

-

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | 0.85 ± 0.05 | - |

| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4% |

| Test Compound A (25 mg/kg) | 0.65 ± 0.04 | 23.5% |

| Test Compound A (50 mg/kg) | 0.41 ± 0.03 | 51.8% |

| Table 2: Example data for the carrageenan-induced paw edema model. *p < 0.05 compared to vehicle control. |

Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.[2][20]

-

Principle: A single intradermal injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic, T-cell mediated autoimmune response resulting in chronic, progressive polyarthritis.[24][25]

-

Animals: Female Lewis rats (highly susceptible) or other strains like Sprague-Dawley.

-

Materials:

-

Complete Freund's Adjuvant (CFA)

-

Test 4-thiazolidinone compounds

-

Positive control (e.g., Methotrexate, Indomethacin)

-

Vehicle for compound administration

-

-

Procedure:

-

Induction of Arthritis: On day 0, inject 0.1 mL of CFA into the sub-plantar region of the right hind paw or at the base of the tail.[2][20]

-

Compound Administration: Begin prophylactic or therapeutic administration of the test compounds and controls. Prophylactic treatment usually starts on day 0, while therapeutic treatment starts after the onset of secondary inflammation (around day 10-12).

-

Monitoring: Monitor the animals daily for:

-

Arthritis Score: Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4).

-

Paw Volume: Measure the volume of both hind paws periodically.

-

Body Weight: Record body weight every 2-3 days as an indicator of systemic inflammation.

-

-

Termination: The study typically lasts for 21-28 days. At termination, collect blood for serum cytokine analysis and paws for histopathological examination.[2]

-

-

Data Analysis: Analyze the arthritis score, paw volume, and body weight changes over time. Compare the treated groups to the CFA control group. Histopathological analysis of the joints can provide further evidence of the compound's efficacy in reducing inflammation, pannus formation, and bone erosion.

Figure 2: Experimental workflow for the Adjuvant-Induced Arthritis model.

Conclusion: A Pathway to Novel Anti-inflammatory Therapeutics

The evaluation of 4-thiazolidinone compounds for anti-inflammatory activity requires a systematic and multi-faceted approach. The protocols detailed in this guide provide a robust framework for screening and characterizing these promising molecules. By combining in vitro assays to determine specific molecular targets with in vivo models that reflect the complexity of inflammatory diseases, researchers can effectively identify and advance lead candidates toward clinical development. A thorough understanding of the underlying mechanisms, coupled with rigorous experimental design and data analysis, is essential for unlocking the full therapeutic potential of the 4-thiazolidinone scaffold in the fight against inflammatory disorders.

References

-

RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

-

Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. National Institutes of Health. [Link]

-

Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. National Institutes of Health. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Institutes of Health. [Link]

-

4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. National Institutes of Health. [Link]

-

A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. [Link]

-

Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions. National Institutes of Health. [Link]

-

A Review on Complete Freund's Adjuvant-Induced Arthritic Rat Model: Factors Leading to its Success. International Islamic University Malaysia. [Link]

-

Adjuvant-Induced Arthritis Model. Chondrex, Inc. [Link]

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. National Institutes of Health. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

-

Macrophage Inflammatory Assay. National Institutes of Health. [Link]

-

Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1. National Institutes of Health. [Link]

-

Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. National Institutes of Health. [Link]

-

Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

-

4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. ResearchGate. [Link]

-

What is induction of rheumatoid arthritis in rats protocol? ResearchGate. [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Institutes of Health. [Link]

-

What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]

-

LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. [Link]

-

Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. National Institutes of Health. [Link]

-

Models of Inflammation: Adjuvant-Induced Arthritis in the Rat. ResearchGate. [Link]

-

Measurement of Nitric oxide from LPS stimulated Raw264.7 cells? ResearchGate. [Link]

-

Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. National Institutes of Health. [Link]

-

Western blot analysis of NF-jB p65 and phospho-NF-jB p-65 (a, b) showed... ResearchGate. [Link]

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]

-

Interleukin-6 Suppression by Different TNF Inhibitors in Rheumatoid Arthritis Patients During Maintenance Therapy. Al-Rafidain Journal of Medical Sciences. [Link]

-

Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. National Institutes of Health. [Link]

-

Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M. PubMed. [Link]

-

Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health. [Link]

-

Mechanistic pathways for the action of thiazolidine‐4‐ones as antidiabetics. AMPK, AMP‐activated protein kinase. ResearchGate. [Link]

-

Antioxidant and Anti-Inflammatory Activities of Probiotic Strains. MDPI. [Link]

-

Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. National Institutes of Health. [Link]

-

B Expression in LPS-Induced RAW264. 7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2CH3). SID. [Link]

-

LPS-induced inflammatory reaction and M1-like properties macrophages.... ResearchGate. [Link]

-

Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. Dove Medical Press. [Link]

-

Primary antibodies against mouse p-JNK and JNK for WB? ResearchGate. [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

Sources

- 1. 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chondrex.com [chondrex.com]

- 21. researchgate.net [researchgate.net]

- 22. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. journals.iium.edu.my [journals.iium.edu.my]

- 25. Adjuvant-Induced Arthritis Model [chondrex.com]

Application Notes and Protocols for Antifungal Screening of Substituted Thiazolidinones

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Thiazolidinones, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including promising antifungal properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of substituted thiazolidinones for antifungal efficacy. We will delve into the foundational principles of antifungal susceptibility testing, provide detailed, field-proven protocols, and explore computational and toxicological assessments to create a robust and self-validating workflow for the identification of novel antifungal lead compounds.

The thiazolidinone scaffold, characterized by a five-membered ring containing sulfur and nitrogen, offers a flexible platform for chemical modification at the 2, 3, and 5-positions.[3] This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of new therapeutic agents. This guide will equip researchers with the necessary tools and knowledge to effectively navigate the preclinical stages of antifungal drug discovery centered on this promising class of molecules.

Conceptual Framework: A Multi-Faceted Approach to Antifungal Screening

A successful antifungal screening cascade for substituted thiazolidinones necessitates a multi-pronged approach that integrates in vitro susceptibility testing, in silico modeling, and preliminary safety assessments. This strategy allows for the efficient identification of potent and selective antifungal candidates while minimizing the investment in compounds with unfavorable characteristics.

Figure 1: A comprehensive workflow for the antifungal screening of substituted thiazolidinones.

General Synthesis of Substituted Thiazolidin-4-ones

The synthesis of the thiazolidin-4-one scaffold is typically achieved through a one-pot, three-component cyclocondensation reaction.[4] This versatile method allows for the introduction of diverse substituents at the 2, 3, and 5-positions of the thiazolidinone ring, enabling the generation of a library of compounds for screening.

Figure 2: General synthetic scheme for 2,3-disubstituted thiazolidin-4-ones.

A common synthetic route involves the reaction of a primary amine, an aldehyde, and thioglycolic acid in a suitable solvent such as toluene, often with azeotropic removal of water.[4] Further modifications, such as the Knoevenagel condensation, can be employed to introduce substituents at the 5-position.[3]

In Vitro Antifungal Susceptibility Testing: Foundational Protocols

The cornerstone of any antifungal screening program is the determination of the compound's intrinsic activity against relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing, ensuring reproducibility and comparability of data across different laboratories.[5][6]

Protocol 1: Broth Microdilution Method (Based on CLSI M27 and M38)

The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]

Objective: To quantitatively determine the MIC of substituted thiazolidinones against yeast and filamentous fungi.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates (e.g., Candida albicans, Aspergillus niger)

-

Substituted thiazolidinone compounds

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Negative control (DMSO or appropriate solvent)

-

Spectrophotometer or plate reader (optional)

-

Incubator (35°C)

-

Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).

-

Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

-

For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

-

Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each thiazolidinone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Protocol 2: Agar Disk Diffusion Method (Based on CLSI M44)

The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a rapid assessment of antifungal activity.[6][9]

Objective: To qualitatively assess the antifungal activity of substituted thiazolidinones.

Materials:

-

Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile paper disks (6 mm diameter)

-

Fungal isolates

-

Substituted thiazolidinone compounds

-

Positive control antifungal disk (e.g., Fluconazole)

-

Sterile swabs

-

Incubator (35°C)

Procedure:

-

Preparation of Fungal Inoculum:

-

Prepare a standardized fungal suspension as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the fungal suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Impregnate sterile paper disks with a known concentration of the thiazolidinone compound.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

-

Data Presentation:

The antifungal activity of a series of substituted thiazolidinones can be summarized in a table for easy comparison.

| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. C. albicans | MIC (µM) vs. A. flavus[10] |

| 7a | H | Phenyl | H | - | 34.871 |

| 7b | H | 4-(Dimethylamino)phenyl | H | - | 15.565 |

| 12e | H | 2-hydroxy-3,5-dichlorophenyl | H | 0.125–0.5 | - |

| 3f | H | 4-Chlorophenyl | H | 4-8 | - |

| Fluconazole | - | - | - | 2 | - |

| Itraconazole | - | - | - | - | - |

In Silico Analysis: Predicting Antifungal Potential

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the potential mechanism of action.[11] For thiazolidinones, common fungal targets for docking studies include lanosterol 14α-demethylase (CYP51) and carbonic anhydrase.[1][12]

Figure 3: A simplified workflow for molecular docking studies.

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To predict the binding affinity and interaction patterns of substituted thiazolidinones with fungal target proteins.

Software:

-

AutoDock Tools (ADT)

-

AutoDock Vina

-

PyMOL or other molecular visualization software

Procedure:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using ADT, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Define the grid box, which encompasses the active site of the protein.

-

-

Ligand Preparation:

-

Generate the 3D structure of the thiazolidinone derivative.

-

Use ADT to prepare the ligand by assigning charges and defining rotatable bonds.

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared protein and ligand files, as well as the grid parameters.

-

-

Analysis of Results:

-

Analyze the output files to determine the binding energy of the most favorable docking pose.

-

Visualize the docked conformation using PyMOL to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Preliminary Safety Assessment: In Vitro Cytotoxicity

A crucial aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells.[13] The MTT assay is a widely used colorimetric assay to evaluate cell viability.[14]

Protocol 4: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of substituted thiazolidinones on mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the thiazolidinone compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion: A Pathway to Novel Antifungal Therapies

The protocols and methodologies outlined in this application note provide a robust framework for the systematic screening of substituted thiazolidinones as potential antifungal agents. By integrating standardized in vitro susceptibility testing with insightful in silico analysis and essential preliminary safety assessments, researchers can efficiently identify and prioritize promising lead compounds for further development. The inherent versatility of the thiazolidinone scaffold, combined with a rigorous and well-structured screening cascade, holds significant promise for the discovery of next-generation antifungal drugs to combat the growing threat of fungal infections.

References

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]

-

Fisher, M. C., & Al-Nakeeb, Z. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S28-S34. [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Molecules, 27(15), 4995. [Link]

-

Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study. (2023). Oriental Journal of Chemistry, 39(6). [Link]

-

Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (2020). International Journal of Molecular Sciences, 21(8), 2960. [Link]

- AutoDock & AutoDock Vina: Development, Capabilities, & Applications in Molecular Docking. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 149-158.

-

Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (2020). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2022). International Journal of Molecular Sciences, 23(10), 5689. [Link]

-

A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. (2021). International Journal of Molecular Sciences, 22(8), 4238. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 23, 2026, from [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules, 26(21), 6436. [Link]

-

M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. (2002). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

-

M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. (2004). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. (2022). Molecules, 27(22), 7981. [Link]

-

Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. (2009). ANSI Webstore. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL THIAZOLIDIN-4-ONE SUBSTITUTED 1, 2,4 - TRIAZOLES OF THEIR ANTIMICROBIAL ACTIVITY STUDIES. (n.d.). Retrieved January 23, 2026, from [Link]

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Letters in Applied NanoBioScience, 13(4), 166. [Link]

-

A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2014). EXCLI Journal, 13, 858-881. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). ANSI Webstore. Retrieved January 23, 2026, from [Link]

- Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (2023). Journal of Genetics, 102(2), 73.

-

Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). Medicinal Chemistry Research, 28(11), 1957-1971. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 23, 2026, from [Link]

- "NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. (2024). International Journal of Novel Research and Development, 9(5).

-

Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates. (2011). Journal of Clinical Microbiology, 49(5), 1775-1781. [Link]

-

Brief procedure performed for molecular docking mode by Autodock and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. (2007). Journal of Clinical Microbiology, 45(6), 1811-1820. [Link]

-

Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. (2020). New Journal of Chemistry, 44(30), 12948-12953. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023). Antimicrobial Agents and Chemotherapy, 67(12), e0075523. [Link]

Sources

- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study – Oriental Journal of Chemistry [orientjchem.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiazolidinone Synthesis

Welcome to the comprehensive technical support guide for the synthesis of thiazolidinones. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and maximize your synthetic success.

Overview of Thiazolidinone Synthesis

The synthesis of 4-thiazolidinones most commonly proceeds via two primary routes:

-

One-Pot, Three-Component Reaction: This is an efficient approach where an amine, an aldehyde (or ketone), and a mercaptocarboxylic acid (typically thioglycolic acid) react together in a single step to form the thiazolidinone ring.[4] This method is favored for its atom economy and operational simplicity.

-

Two-Step Synthesis: This route involves the pre-formation of an intermediate, such as a Schiff base (imine) from an amine and an aldehyde, or a thiosemicarbazone. This intermediate is then isolated and subsequently cyclized with an α-haloester (e.g., ethyl bromoacetate) or a mercaptocarboxylic acid to yield the final thiazolidinone.[2][5]

The choice of synthetic route often depends on the specific substrates, desired purity, and scalability of the reaction.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of thiazolidinones, providing explanations grounded in reaction mechanisms and practical solutions.

Low or No Product Yield

Q1: My reaction has a very low yield or shows no product formation at all. What are the likely causes?

A1: Low or no yield in thiazolidinone synthesis can stem from several factors, often related to the reactivity of the starting materials or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

-

Poor Imine Formation (in three-component synthesis): The initial and crucial step is the formation of the imine from the amine and aldehyde. If this equilibrium is unfavorable, the subsequent cyclization will not proceed.

-

Causality: The presence of water can hydrolyze the imine back to the starting materials. Electron-withdrawing groups on the aldehyde can render the carbonyl carbon less electrophilic, while sterically hindered amines or aldehydes can slow down the reaction.

-

Solutions:

-

Water Removal: Conduct the reaction in a dry solvent under an inert atmosphere (e.g., nitrogen or argon). Using a Dean-Stark apparatus to azeotropically remove water can significantly improve imine formation.

-

Catalysis: The addition of a catalytic amount of a mild acid (e.g., acetic acid) can protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine.[2]

-

Reaction Time and Temperature: For less reactive substrates, increasing the reaction time or temperature may be necessary to drive the imine formation forward.

-

-

-

Decomposition of Starting Materials: Thioglycolic acid can be susceptible to oxidation, and some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under basic or acidic conditions.

-

Solutions:

-

Use freshly distilled aldehydes and high-purity thioglycolic acid.

-

Maintain the reaction at an appropriate temperature; excessive heat can promote decomposition.

-

-

-

Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to a significant amount of unreacted starting material and reduced yield.

-

Solution: Carefully measure and use an equimolar ratio of the amine, aldehyde, and thioglycolic acid. In some cases, a slight excess (1.1 equivalents) of the more volatile component may be beneficial.

-

-

Suboptimal Catalyst or Solvent: The choice of catalyst and solvent plays a critical role in reaction efficiency.

-

Causality: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting reaction rates. The nature of the catalyst (acidic, basic, or Lewis acidic) dictates the reaction pathway and can either promote the desired reaction or lead to side products.

-

Solutions:

-

Solvent Screening: If the reaction is sluggish, consider screening different solvents. Ethanol is a common and effective choice, but for less soluble substrates, toluene or DMF might be better alternatives.[6] Solvent-free conditions have also been reported to be effective and offer a greener alternative.[6]

-

Catalyst Optimization: A range of catalysts can be employed, from simple bases like sodium acetate to Lewis acids and heterogeneous catalysts.[2][6] A systematic screening of catalysts can identify the most effective one for your specific substrates.

-

-

Difficult Purification and Presence of Impurities

Q2: My crude product is an oily mixture, and I'm having trouble purifying it by recrystallization. What are the common impurities?

A2: Oily products and difficult purifications are often indicative of the presence of side products and unreacted starting materials. Here are the most common culprits and how to address them:

-

Unreacted Starting Materials: This is the most common source of impurities.

-

Identification: Use Thin Layer Chromatography (TLC) to compare the crude product with the starting materials.

-

Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. If one starting material is consistently left over, consider using a slight excess of the other reactants.

-

-

Hydrolysis of Intermediates: The imine intermediate is susceptible to hydrolysis, especially during aqueous work-up.

-

Solution: Perform the work-up under anhydrous or neutral pH conditions where possible. Extract the product into an organic solvent and wash with brine to remove water-soluble impurities.

-

-

Side Products from Thioglycolic Acid: Thioglycolic acid can undergo self-condensation to form thiodiglycolic acid, especially at elevated temperatures.

-

Solution: Maintain careful temperature control. Adding the thioglycolic acid slowly to the reaction mixture can also minimize this side reaction.

-

-

Alternative Purification Methods:

-

Column Chromatography: If recrystallization fails, column chromatography on silica gel is an effective method for separating the desired product from impurities. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective.

-

Washing: Sometimes, simply washing the crude solid with a suitable solvent (one in which the product is sparingly soluble but the impurities are soluble) can significantly improve purity. Chilled ethanol or diethyl ether are often good choices.

-

Reaction Monitoring and Characterization

Q3: How can I effectively monitor the progress of my reaction and confirm the structure of my product?

A3: Proper reaction monitoring and characterization are essential for successful synthesis.

-

Reaction Monitoring with Thin Layer Chromatography (TLC):

-

Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

-

Troubleshooting with TLC: The presence of multiple new spots suggests the formation of side products. Streaking on the TLC plate can indicate a very polar compound or decomposition on the silica gel.

-

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the characteristic singlet of the methylene protons (S-CH₂) of the thiazolidinone ring, typically appearing around 3.5-4.5 ppm. The proton on the carbon at position 2 (N-CH-Ar) will also have a characteristic chemical shift.

-

¹³C NMR: The carbonyl carbon of the thiazolidinone ring will have a signal in the range of 165-175 ppm.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the C=O stretch of the thiazolidinone ring.[5]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

-

Frequently Asked Questions (FAQs)

Q: What is the role of the base, such as sodium acetate, in the synthesis using an α-haloester?

A: In the reaction of a thiosemicarbazone with an α-haloester (like ethyl bromoacetate), the base (e.g., anhydrous sodium acetate) plays a dual role. Firstly, it deprotonates the thiol group of the thiosemicarbazone tautomer, making it a more potent nucleophile to attack the α-haloester. Secondly, it neutralizes the hydrogen halide (e.g., HBr) that is formed during the cyclization step, driving the reaction to completion.[2]

Q: Can I use microwave irradiation for this synthesis?

A: Yes, microwave-assisted synthesis has been shown to be a highly effective method for preparing thiazolidinones.[6][7] It often leads to significantly shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods.[6][7] This is attributed to the efficient and uniform heating provided by microwaves, which can minimize the formation of thermal decomposition byproducts.[6]

Q: Are there any "green" or more environmentally friendly methods for thiazolidinone synthesis?

A: Absolutely. Several green chemistry approaches have been successfully applied to thiazolidinone synthesis. These include:

-

Solvent-free reactions: Conducting the reaction without a solvent reduces waste and can sometimes accelerate the reaction rate.[6]

-

Use of heterogeneous catalysts: Catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) can be easily recovered and reused, reducing waste and cost.[6]

-

Water as a solvent: In some cases, water can be used as a green solvent, although care must be taken to manage the potential for hydrolysis of intermediates.

Q: How does the choice of aldehyde and amine affect the reaction?

A: The electronic and steric properties of the aldehyde and amine can have a significant impact on the reaction.

-

Electronic Effects: Aromatic aldehydes with electron-donating groups (e.g., -OCH₃, -CH₃) tend to react faster as they stabilize the carbocation-like character of the carbonyl carbon in the transition state. Conversely, aldehydes with strong electron-withdrawing groups (e.g., -NO₂) may react more slowly.

-

Steric Hindrance: Sterically bulky aldehydes or amines can hinder the approach of the nucleophile, leading to slower reaction rates. In such cases, higher temperatures and longer reaction times may be necessary.

Experimental Protocols and Data

Protocol 1: One-Pot, Three-Component Synthesis of a 2,3-Disubstituted-4-Thiazolidinone

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (10 mmol), the aldehyde (10 mmol), and a suitable solvent (e.g., 50 mL of absolute ethanol).

-

Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.

-

Addition of Thioglycolic Acid: Slowly add thioglycolic acid (10 mmol, 0.69 mL) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Data Summary: Typical Reaction Conditions

| Parameter | Condition | Rationale/Considerations |

| Solvent | Ethanol, Toluene, DMF, Solvent-free | Ethanol is a good general-purpose solvent. Toluene is useful for azeotropic water removal. DMF can be used for less soluble substrates. Solvent-free conditions are a green alternative.[6] |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to side product formation.[7] |

| Catalyst | Acetic Acid, Sodium Acetate, Lewis Acids (e.g., ZnCl₂), Heterogeneous Catalysts | The choice of catalyst depends on the specific reaction and substrates. Mild acid catalysis is common for imine formation.[2] |

| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates and the reaction conditions. Monitor by TLC for completion. |

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the three-component synthesis of a 4-thiazolidinone.

Caption: General mechanism of three-component 4-thiazolidinone synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common problems in thiazolidinone synthesis.

Caption: A logical workflow for troubleshooting thiazolidinone synthesis.

References

-